2-(3-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)propanamide
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Overview
Description
2-(3-Chlorophenoxy)-N~1~-(1H-1,2,4-triazol-3-yl)propanamide is a chemical compound with the molecular formula C11H10ClN3O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenoxy group and a triazole ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N~1~-(1H-1,2,4-triazol-3-yl)propanamide typically involves the reaction of 3-chlorophenol with 1,2,4-triazole in the presence of a suitable base and solvent. The reaction conditions may vary, but common solvents include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), while bases such as potassium carbonate (K~2~CO~3~) or sodium hydroxide (NaOH) are often used.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenoxy)-N~1~-(1H-1,2,4-triazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(3-Chlorophenoxy)-N~1~-(1H-1,2,4-triazol-3-yl)propanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-N~1~-(1H-1,2,4-triazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or antifungal activity. The chlorophenoxy group may also contribute to the compound’s overall activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)-N~1~-(1H-1,2,4-triazol-3-yl)propanamide: Similar structure but with the chlorine atom in the para position.
2-(3-Bromophenoxy)-N~1~-(1H-1,2,4-triazol-3-yl)propanamide: Similar structure but with a bromine atom instead of chlorine.
2-(3-Chlorophenoxy)-N~1~-(1H-1,2,4-triazol-3-yl)butanamide: Similar structure but with a butanamide group instead of propanamide.
Uniqueness
2-(3-Chlorophenoxy)-N~1~-(1H-1,2,4-triazol-3-yl)propanamide is unique due to the specific positioning of the chlorine atom and the triazole ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct set of properties that can be leveraged in various scientific and industrial applications.
Properties
Molecular Formula |
C11H11ClN4O2 |
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Molecular Weight |
266.68 g/mol |
IUPAC Name |
2-(3-chlorophenoxy)-N-(1H-1,2,4-triazol-5-yl)propanamide |
InChI |
InChI=1S/C11H11ClN4O2/c1-7(10(17)15-11-13-6-14-16-11)18-9-4-2-3-8(12)5-9/h2-7H,1H3,(H2,13,14,15,16,17) |
InChI Key |
KOEXNUWWMPEIFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=NC=NN1)OC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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